1-Isocyano-2-methoxyethane
Overview
Description
1-Isocyano-2-methoxyethane is an organic compound with the molecular formula C4H7NO. It is characterized by the presence of an isocyano group (-NC) and a methoxy group (-OCH3) attached to an ethane backbone. This compound is known for its reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxyethane can be synthesized through various methods. One common approach involves the reaction of 2-methoxyethanol with phosgene to form 2-methoxyethyl chloroformate, which is then treated with sodium azide to produce 2-methoxyethyl isocyanate. Finally, the isocyanate is converted to this compound through a Curtius rearrangement .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The process often includes steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyano-2-methoxyethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Isocyano-2-methoxyethane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocycles and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-isocyano-2-methoxyethane involves its reactivity with various nucleophiles and electrophiles. The isocyano group acts as a nucleophilic center, allowing the compound to participate in multiple bond-forming reactions. This reactivity is exploited in the synthesis of complex molecules and in the study of biochemical pathways .
Comparison with Similar Compounds
- 1-Isocyano-2-methoxypropane
- 1-Isocyano-2-ethoxyethane
- 1-Isocyano-2-methoxybutane
Comparison: 1-Isocyano-2-methoxyethane is unique due to its specific combination of an isocyano group and a methoxy group on an ethane backbone. This structure imparts distinct reactivity and properties compared to similar compounds, making it particularly useful in certain synthetic applications .
Properties
IUPAC Name |
1-isocyano-2-methoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-5-3-4-6-2/h3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRQOZYTUCHGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377955 | |
Record name | 1-isocyano-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43219-50-7 | |
Record name | 1-isocyano-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isocyano-2-methoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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